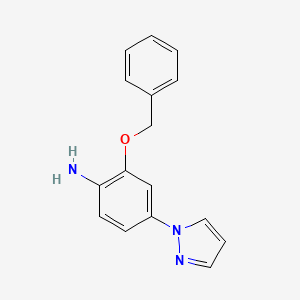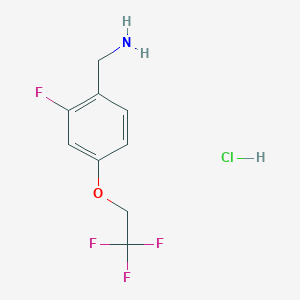![molecular formula C12H14Cl2FNO4S B15340444 2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Florfenicol-d3: is a deuterium-labeled analog of Florfenicol, a synthetic veterinary antibiotic. It is primarily used in aquaculture to control bacterial infections in fish and other aquatic animals. The compound's molecular formula is C12H11D3Cl2FNO4S , and it has a molecular weight of 361.23 .
Synthetic Routes and Reaction Conditions:
Synthesis of ent-Florfenicol-d3:
Reaction Conditions: The synthesis typically requires the use of strong fluorinating agents and deuterium-labeled reagents under controlled temperature and pressure conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves the use of continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: ent-Florfenicol-d3 can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions involving halogen atoms can lead to the formation of different halogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated derivatives with different halogen atoms.
Applications De Recherche Scientifique
Chemistry: ent-Florfenicol-d3 is used as a chemical probe in studies involving fluorinated compounds and their biological activities. Biology: It serves as a tool in understanding the metabolic pathways of Florfenicol in aquatic organisms. Medicine: The compound is used in veterinary medicine to study the efficacy and metabolism of Florfenicol-based antibiotics. Industry: It is utilized in the development of new antibiotics and in quality control processes for Florfenicol production.
Mécanisme D'action
Mechanism: ent-Florfenicol-d3 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the elongation of peptide chains. Molecular Targets: The primary target is the bacterial ribosome, specifically the 50S subunit. Pathways Involved: The compound interferes with the translocation step of protein synthesis, leading to the cessation of bacterial growth.
Comparaison Avec Des Composés Similaires
Florfenicol: The non-deuterated form of the compound.
Thiamphenicol: A structurally similar antibiotic without fluorine atoms.
Dideschloro Florfenicol-d3: A deuterium-labeled analog with fewer chlorine atoms.
Uniqueness: ent-Florfenicol-d3 is unique due to its deuterium labeling, which allows for more precise tracking and study of its metabolic fate compared to its non-labeled counterparts.
Propriétés
Formule moléculaire |
C12H14Cl2FNO4S |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i6D2,9D |
Clé InChI |
AYIRNRDRBQJXIF-QVCCWKKGSA-N |
SMILES isomérique |
[2H][C@@]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)NC(=O)C(Cl)Cl |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15340361.png)
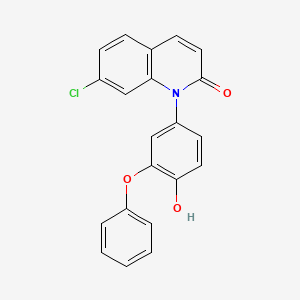


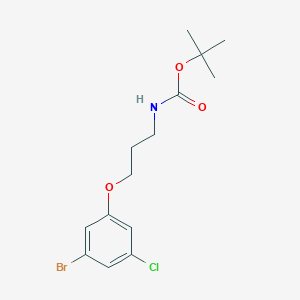
![4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15340393.png)
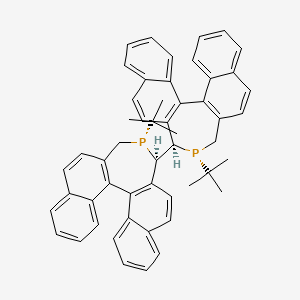
![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
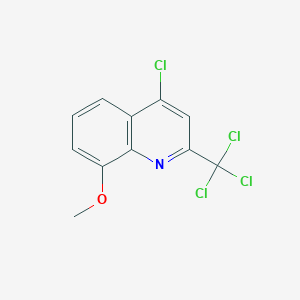
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)
